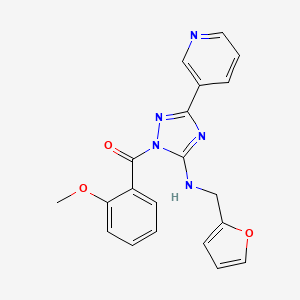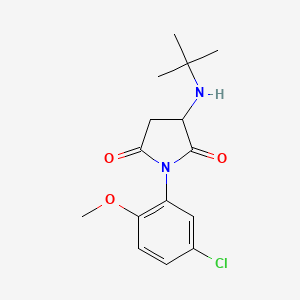![molecular formula C21H22ClN3O2 B4228347 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4228347.png)
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
描述
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as CPP-109, is a synthetic compound that has gained attention for its potential to treat addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound GABA, which is a neurotransmitter that plays a role in regulating brain activity.
作用机制
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide increases the levels of GABA in the brain, which can reduce the activity of neurons that are involved in addiction and other neurological disorders.
Biochemical and Physiological Effects
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several biochemical and physiological effects on the brain. Studies have shown that N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can increase the levels of GABA in the brain, which can reduce the activity of neurons that are involved in addiction and other neurological disorders. Additionally, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to improve cognitive function in individuals with Alzheimer's disease and other neurological disorders.
实验室实验的优点和局限性
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. Additionally, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is relatively stable and can be stored for long periods of time. However, one limitation is that N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is a synthetic compound and may not accurately reflect the effects of natural compounds in the body.
未来方向
There are several future directions for research on N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One area of research is the development of more potent and selective inhibitors of GABA transaminase. Additionally, research is needed to better understand the long-term effects of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide on the brain and to determine the optimal dosage and treatment duration for individuals with addiction and other neurological disorders. Finally, research is needed to determine the potential of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide as a treatment for other conditions, such as anxiety and depression.
科学研究应用
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been the subject of extensive scientific research due to its potential as a treatment for addiction and other neurological disorders. Studies have shown that N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can reduce drug-seeking behavior and prevent relapse in individuals with addiction. Additionally, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to improve cognitive function in individuals with Alzheimer's disease and other neurological disorders.
属性
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c22-18-13-16(8-9-19(18)24-10-4-5-11-24)23-21(27)15-12-20(26)25(14-15)17-6-2-1-3-7-17/h1-3,6-9,13,15H,4-5,10-12,14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCECAIKMDHGNIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[1-(4-fluorophenyl)ethyl]-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4228272.png)
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)benzamide](/img/structure/B4228273.png)
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4228279.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4228287.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4228300.png)
![N-[2-(cyclopentyloxy)benzyl]-1-phenylethanamine](/img/structure/B4228305.png)
![N-(2-methyl-4-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B4228309.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4228312.png)


![2-(1-{[(4-fluorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B4228320.png)


![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4228354.png)